![molecular formula C26H21N3O2 B2601403 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326859-68-0](/img/structure/B2601403.png)
2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
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Description
2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H21N3O2 and its molecular weight is 407.473. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
One significant area of research is the development of novel anticancer agents. A study by Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were evaluated for antitumor activities against various human cancer cell lines. The results indicated moderate to high antitumor activities, with some compounds showing more potent inhibitory activities compared to the control, 5-fluorouracil.
Thermodynamic Properties
Research on the thermodynamic properties of 1,3,4-oxadiazole derivatives, which are structurally similar to the compound , has been conducted by Godhani et al. (2017). This study focused on the density, viscosity, and ultrasonic velocity of these compounds in different solvents and temperatures, providing insights into solute-solvent and solute-solute interactions.
Cytotoxic Activity Against Cancer Cells
Valderrama et al. (2016) synthesized a variety of aminoisoquinoline-5,8-quinones bearing α-amino acids. These compounds were evaluated for their cytotoxic activity against normal and cancer cell lines. The study revealed that the location and structure of the amino acid fragment significantly influenced the cytotoxic effects, with moderate to high cytotoxic activity observed in several compounds.
Antimicrobial Properties
Another application is in the field of antimicrobial agents. A study by Raju et al. (2016) synthesized new pyrazole derivatives containing a 2-methylquinoline ring system. These compounds were evaluated for their in vitro antibacterial activity against various bacteria and screened for antifungal activity. Significant antibacterial activity was observed in all tested compounds.
Application in Organic Light-Emitting Diodes (OLEDs)
Research on homoleptic cyclometalated iridium complexes, which include compounds structurally related to the one , shows potential application in OLEDs. Tsuboyama et al. (2003) studied the luminescence properties of these complexes, finding that they exhibit high efficiency and pure-red emission, which is valuable for OLED applications.
Targeted Delivery of Anticancer Agents
A novel approach to cancer treatment involves targeted delivery of anticancer agents. Yang et al. (2015) screened isoquinoline derivatives for cytotoxicity and developed a targeted delivery system using transferrin-conjugated liposomes. This approach showed superior antitumor activity compared to non-targeted controls.
Antimicrobial and Antioxidant Applications
Another study by Al-azawi et al. (2016) synthesized and characterized quinazolin derivatives, evaluating them for their potential as antioxidants against radical scavengers. The results indicated that some of the synthesized compounds demonstrated excellent scavenging capacity, suggesting potential antioxidant applications.
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-16-7-6-8-19(13-16)24-27-25(31-28-24)23-15-29(20-12-11-17(2)18(3)14-20)26(30)22-10-5-4-9-21(22)23/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEGMVHTGAZANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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